molecular formula C23H30N4O6S B2681095 1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide CAS No. 1203332-62-0

1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide

Katalognummer: B2681095
CAS-Nummer: 1203332-62-0
Molekulargewicht: 490.58
InChI-Schlüssel: ZGELKBSZKIIXKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H30N4O6S and its molecular weight is 490.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological profile, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H24_{24}N4_{4}O5_{5}S
  • Molecular Weight : 404.48 g/mol

The structure features a piperidine ring substituted with various functional groups that are believed to contribute to its biological activity.

Research indicates that this compound exhibits inhibitory activity against human carbonic anhydrases (hCAs), particularly isoforms II, IX, and XII. In a study where it was compared to acetazolamide (a standard inhibitor), the compound demonstrated significant potency at low nanomolar concentrations, suggesting a strong potential for therapeutic applications in conditions where hCA activity is implicated, such as cancer and glaucoma .

Pharmacological Profile

The compound's pharmacological properties have been evaluated in various studies:

  • Inhibition of Carbonic Anhydrases : The compound showed selective inhibition against tumor-associated hCA isoforms IX and XII, which are often overexpressed in cancer tissues. This selectivity is crucial for minimizing side effects associated with inhibiting other hCA isoforms .
  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties due to its ability to inhibit tumor-associated hCAs. This could lead to reduced tumor growth and metastasis .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of the compound in vitro on several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics. The mechanism was attributed to the inhibition of hCA IX, leading to disrupted pH regulation within the tumor microenvironment .

Study 2: Selectivity Profile

In another study focusing on selectivity, docking simulations revealed that the compound forms favorable interactions within the active sites of hCA IX and XII but not with hCA I and II. This suggests that structural modifications enhance selectivity towards specific isoforms, which is beneficial for targeted cancer therapies .

Data Tables

PropertyValue
Molecular Weight404.48 g/mol
Inhibition Concentration (IC50)<10 nM (hCA IX and XII)
Selectivity RatioHigh (compared to hCA I and II)
Biological ActivityObserved Effect
Antitumor ActivitySignificant reduction in cell viability
Inhibition of hCAsStrong selective inhibition

Eigenschaften

IUPAC Name

1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-N-[3-(methanesulfonamido)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O6S/c1-32-19-7-8-20(21(14-19)33-2)25-22(28)15-27-11-9-16(10-12-27)23(29)24-17-5-4-6-18(13-17)26-34(3,30)31/h4-8,13-14,16,26H,9-12,15H2,1-3H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGELKBSZKIIXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.